Engineering Next-Generation Electrolytes and Materials with 1-Ethyl-3-propylimidazolium Tetrafluoroborate (CAS 1434759-73-5)
Engineering Next-Generation Electrolytes and Materials with 1-Ethyl-3-propylimidazolium Tetrafluoroborate (CAS 1434759-73-5)
Executive Summary
The development of advanced electrochemical systems and smart materials relies heavily on the precise tuning of solvation environments. 1-Ethyl-3-propylimidazolium tetrafluoroborate (CAS 1434759-73-5) represents a highly specialized room-temperature ionic liquid (RTIL) designed to push the boundaries of ionic conductivity and thermal stability[1]. By engineering an asymmetric imidazolium cation (bearing both ethyl and propyl aliphatic chains) paired with a weakly coordinating tetrafluoroborate (BF₄⁻) anion, this compound achieves a deeply frustrated crystalline lattice[2]. This structural asymmetry is the primary driver behind its exceptional liquidus range, making it a premier candidate for supercapacitors, advanced batteries, and supported ionogel membranes[1].
Physicochemical Profiling & Mechanistic Causality
To effectively deploy this ionic liquid in research or commercial applications, one must understand the causality behind its bulk physical properties. The table below synthesizes the quantitative data and the underlying molecular mechanics.
Table 1: Quantitative Physicochemical Profile
| Property | Value | Mechanistic Driver |
| Molecular Weight | 226.02 g/mol | Sum Formula: C₈H₁₅BF₄N₂[1][2]. |
| Melting Point | -51 °C | The steric asymmetry of the 1-ethyl and 3-propyl substitutions prevents efficient molecular packing, drastically lowering the energy required to break the crystal lattice[2]. |
| Density (25 °C) | 1.2441 g/cm³ | The moderate chain lengths provide sufficient free volume without overly diluting the charge density of the bulk liquid[1][2]. |
| Viscosity (25 °C) | 94.8 cP | Governed by a balance of van der Waals forces between the alkyl chains and the diffuse Coulombic interactions of the BF₄⁻ anion[1][2]. |
| Conductivity | 3.962 mS/cm | The weakly coordinating nature of BF₄⁻ minimizes ion-pairing, ensuring high concentrations of free charge carriers for excellent ionic mobility[1][2]. |
| Appearance | Yellow to orange liquid | Characteristic optical property of highly pure imidazolium-based RTILs[2]. |
Co-Solvent Miscibility Dynamics
Solubility behavior dictates the utility of CAS 1434759-73-5 in separation science. It is fully miscible with polar solvents such as water, acetone, and acetonitrile[2]. Conversely, it is strictly immiscible with non-polar and moderately polar organics like hexane, toluene, and isopropanol[2]. This selective miscibility allows it to function as a highly efficient medium for liquid-liquid extraction, enabling the selective partitioning of polar, aromatic, or metal-containing species from non-polar industrial streams[1].
Core Applications in Advanced Technologies
Electrochemical Energy Storage
In the realm of energy storage, the volatility and flammability of traditional organic carbonate solvents pose severe safety risks. 1-Ethyl-3-propylimidazolium tetrafluoroborate serves as a stable, non-volatile electrolyte component[1]. Under an applied potential, the asymmetric cations and BF₄⁻ anions migrate to form a highly dense electric double layer (EDLC) within the pores of carbon electrodes, maximizing capacitance without the risk of solvent degradation.
Fig 1. Electrochemical double-layer formation using 1-Ethyl-3-propylimidazolium tetrafluoroborate.
Solid-State Ionogels
To bridge the gap between liquid electrolytes and solid-state devices, this ionic liquid is frequently used to synthesize "ionogels"—hybrid materials where the liquid is confined within a polymer or inorganic silica matrix[1][3]. This confinement preserves the high ionic conductivity (3.962 mS/cm) while imparting the mechanical stability of a solid[1][2][4].
Validated Experimental Protocols
Protocol 1: Synthesis of Silica-Supported Ionogels via Non-Aqueous Sol-Gel Route
Expertise & Causality: Traditional aqueous sol-gel processes can lead to phase separation or severe ionic liquid washout upon exposure to moisture[5]. By utilizing a non-aqueous route—specifically using anhydrous formic acid as both the oxygen donor and catalyst for tetraethoxysilane (TEOS)—the ionic liquid is homogeneously confined within the mesoporous silica network without the interference of water.
Step-by-Step Methodology:
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Precursor Mixing: In a dry, inert atmosphere (glovebox), combine 1.0 molar equivalent of TEOS with 1-Ethyl-3-propylimidazolium tetrafluoroborate. The ionic liquid should constitute 40 mol% of the final mixture to ensure continuous ionic percolation pathways.
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Catalysis & Hydrolysis: Dropwise, add 1.1 molar equivalents of anhydrous formic acid under vigorous stirring at 40 °C. Mechanism: Formic acid reacts with TEOS to form siloxane bonds and ethyl formate as a volatile byproduct.
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Gelation: Transfer the homogenous sol into a Teflon mold. Allow it to sit undisturbed at room temperature. Self-Validation: Perform the vial inversion test after 24 hours; a successful monolithic gel will not flow under gravity.
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Aging and Drying: Age the gel for 48 hours to strengthen the silica network via continued condensation. Dry under vacuum at 60 °C for 24 hours to remove the ethyl formate byproduct.
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Structural Validation: Confirm IL confinement using ¹⁹F NMR. Successful confinement within the silica pores will display a broadened BF₄⁻ signal and a noticeable shift in the thermal decomposition temperature compared to the neat liquid[3].
Fig 2. Non-aqueous sol-gel synthesis workflow for fabricating silica-supported ionogels.
Protocol 2: Biphasic Liquid-Liquid Extraction of Polar Aromatics
Expertise & Causality: The strict immiscibility of CAS 1434759-73-5 with toluene, combined with its highly polar imidazolium ring, makes it an ideal extraction phase for pulling polar aromatic contaminants out of non-polar industrial streams[1][2].
Step-by-Step Methodology:
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Phase Preparation: Prepare a model biphasic system containing 10 mL of a toluene stream spiked with a polar aromatic target (e.g., phenol).
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Extraction: Add an equal volume (10 mL) of 1-Ethyl-3-propylimidazolium tetrafluoroborate to the mixture. Mechanism: The IL provides enhanced solvation for the polar aromatic species due to strong π-π interactions and hydrogen bonding with the imidazolium ring[1].
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Separation: Vigorously vortex the mixture for 15 minutes to maximize interfacial mass transfer. Centrifuge at 3000 rpm for 5 minutes to force complete phase separation.
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Validation: Sample the upper toluene phase and analyze via HPLC to quantify the extraction efficiency. The protocol is self-validating through visual inspection: a sharp, distinct phase boundary confirms the structural integrity of the IL against the non-polar solvent[2].
References
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ACS Langmuir - Structural Insight into Ionogels: A Case Study of Imidazolium Tetrafluoroborate Confined in Aerosil. Retrieved from:[Link]
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ResearchGate / MDPI - Ionogels in Aqueous Media: Probing Ionic Liquid Washout and Design of Stable Materials. Retrieved from:[Link]
